

## Chemical structure and properties of PF-945863.

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Compound of Interest

Compound Name: PF-945863

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# PF-945863: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**PF-945863** is a potent and selective inhibitor of a key cellular signaling pathway, demonstrating significant potential for therapeutic applications. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and relevant experimental protocols to support ongoing research and development efforts. **PF-945863** is known to be a substrate for aldehyde oxidase, a factor of considerable importance in its metabolic profile.

### **Chemical Structure and Properties**

The chemical identity of **PF-945863** is defined by its unique structural features, which are critical for its biological activity.

#### Chemical Structure:

- IUPAC Name: 2-(6-(4-(Trifluoromethyl)phenyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)quinazolin-4(3H)-one
- SMILES: O=C1NC2=CC=CC=C2C(N1)=C3C4=CC=C(C=C4)C(F)(F)F.C5=CC=NC=C5N3
- Molecular Formula: C22H12F3N5O
- Molecular Weight: 419.36 g/mol



A summary of the key physicochemical properties of **PF-945863** is presented in the table below. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value
Molecular Weight	419.36 g/mol
Molecular Formula	C22H12F3N5O
XLogP3	3.5
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	5
Rotatable Bond Count	2
Exact Mass	419.09937 g/mol
Topological Polar Surface Area	78.9 Ų
Heavy Atom Count	31

## **Experimental Protocols**

Detailed methodologies for the synthesis and biological evaluation of **PF-945863** are provided to ensure reproducibility and facilitate further investigation.

#### Synthesis of PF-945863

The synthesis of **PF-945863** involves a multi-step process culminating in the formation of the quinazolinone core coupled with the triazolopyridine moiety. A general approach for the synthesis of related quinazoline derivatives is outlined below, which can be adapted for the specific synthesis of **PF-945863**.

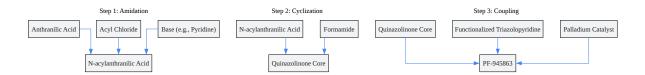
General Synthesis of 2-Substituted Quinazolin-4(3H)-ones:

Amidation of Anthranilic Acid: React anthranilic acid with an appropriate acyl chloride in the
presence of a base (e.g., pyridine or triethylamine) in an inert solvent (e.g., dichloromethane
or tetrahydrofuran) to form the corresponding N-acylanthranilic acid.



- Cyclization: Heat the N-acylanthranilic acid with formamide or another suitable cyclizing agent at elevated temperatures to yield the quinazolinone ring.
- Introduction of the Triazolopyridine Moiety: The 2-position of the quinazolinone can be
  functionalized through various coupling reactions. For PF-945863, this would involve
  coupling with a pre-functionalized 6-(4-(trifluoromethyl)phenyl)-[1][2][3]triazolo[4,3-a]pyridine
  derivative. This can be achieved through methods such as palladium-catalyzed crosscoupling reactions.

**Experimental Workflow for Synthesis:** 



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Caption: Synthetic workflow for PF-945863.

## In Vitro Metabolism Assay: Aldehyde Oxidase Activity

**PF-945863** is a known substrate of aldehyde oxidase (AO). The following protocol describes a general method for assessing the metabolic stability of a compound in the presence of human liver cytosol, a primary source of AO.

Protocol for Aldehyde Oxidase Metabolism Assay:

- Preparation of Reagents:
  - Prepare a stock solution of PF-945863 in a suitable solvent (e.g., DMSO).



- Thaw pooled human liver cytosol on ice.
- Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
- Prepare a quenching solution (e.g., acetonitrile containing an internal standard).
- Incubation:
  - Pre-warm the reaction buffer and human liver cytosol to 37°C.
  - In a microcentrifuge tube, combine the reaction buffer, PF-945863 solution (final concentration typically 1 μM), and initiate the reaction by adding the human liver cytosol.
  - Incubate the mixture at 37°C with gentle shaking.
- Sampling and Quenching:
  - At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
  - Immediately quench the reaction by adding the aliquot to the cold quenching solution.
- Sample Processing and Analysis:
  - Centrifuge the quenched samples to precipitate proteins.
  - Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of PF-945863.
- Data Analysis:
  - Plot the natural logarithm of the percentage of PF-945863 remaining versus time.
  - Determine the in vitro half-life (t<sub>1</sub>/<sub>2</sub>) and intrinsic clearance (CL<sub>int</sub>) from the slope of the linear regression.

Experimental Workflow for Aldehyde Oxidase Assay:





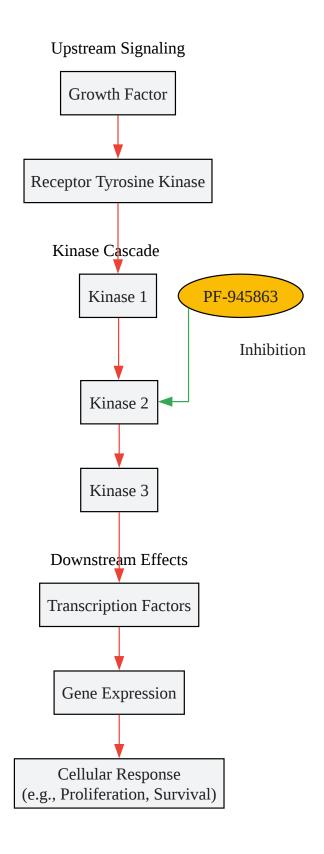
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Caption: Workflow for in vitro AO metabolism assay.

# **Signaling Pathway**

While the specific signaling pathway targeted by **PF-945863** is proprietary, a generalized kinase signaling pathway is depicted below to illustrate the potential mechanism of action for such an inhibitor. Kinase inhibitors typically bind to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.





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